Epanolol

Description

This compound is an beta blocker.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

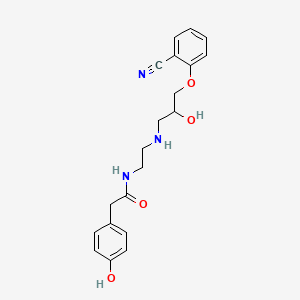

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKMNAWFIMDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868959 | |

| Record name | Epanolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86880-51-5 | |

| Record name | Epanolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86880-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epanolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086880515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epanolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epanolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KGC55KP6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide

A comprehensive review of the chemical, physical, and pharmacological properties of (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide remains elusive in publicly accessible scientific literature and databases. Despite a thorough search for this specific chemical entity, no direct experimental data or detailed characterizations were found. The compound, with its distinct combination of a cyanophenoxy group, a hydroxypropylamine linker, and a hydroxyphenylacetamide moiety, does not appear to be a widely studied or commercially available substance.

This guide, therefore, cannot provide specific quantitative data, established experimental protocols, or known signaling pathways directly associated with "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide."

However, to provide a framework for potential future research and to understand the compound's characteristics based on its constituent functional groups, this document will explore the known properties of structurally related molecules. By examining analogous structures, we can infer potential areas of investigation and methodologies that would be relevant for characterizing this novel compound.

Physicochemical Properties: An Estimation

While no experimental data exists for the target compound, we can analyze its structural components to predict its general physicochemical properties.

Table 1: Predicted Physicochemical Properties of (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₀H₂₅N₃O₄ | Based on structural analysis |

| Molecular Weight | 383.44 g/mol | Calculated from the molecular formula |

| Solubility | Likely soluble in organic solvents like DMSO and methanol. Limited solubility in water. | The presence of aromatic rings and an alkyl chain suggests hydrophobicity, while the hydroxyl, amine, and amide groups may impart some polarity and potential for hydrogen bonding, allowing for solubility in polar organic solvents. |

| pKa | Multiple pKa values are expected. | The secondary amine will have a basic pKa, while the phenolic hydroxyl group will have an acidic pKa. |

| LogP | Predicted to be moderately lipophilic. | The combination of aromatic rings and the alkyl chain contributes to its lipophilicity. |

Potential Pharmacological Activities: A Hypothesis

The structural motifs present in "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide" are found in various pharmacologically active compounds. This allows for speculation on its potential biological activities, which would require experimental validation.

Beta-Adrenergic Receptor Antagonism

The 3-(aryloxy)-2-hydroxypropylamine core is a classic pharmacophore for beta-adrenergic receptor antagonists (beta-blockers). The cyanophenoxy group would represent the aryl moiety. Beta-blockers are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.

Hypothesized Signaling Pathway: Beta-Adrenergic Receptor Blockade

Caption: Hypothesized mechanism of beta-adrenergic receptor antagonism.

Other Potential Activities

The N-(4-hydroxyphenyl)acetamide moiety is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic. While the linkage to the rest of the molecule would significantly alter its properties, this structural similarity suggests that the compound could be investigated for analgesic or anti-inflammatory effects.

Proposed Experimental Protocols for Characterization

Should "(RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide" be synthesized, the following experimental workflows would be crucial for its characterization.

Synthesis and Structural Elucidation

A potential synthetic route could involve the reaction of 2-(4-hydroxyphenyl)acetamide with a suitable linker, followed by coupling with a cyanophenoxy-epoxide derivative.

Workflow for Synthesis and Characterization

Caption: A potential workflow for the synthesis and structural confirmation of the target compound.

Pharmacological Screening

Initial pharmacological evaluation would focus on the hypothesized beta-adrenergic activity.

Protocol for In Vitro Beta-Adrenergic Receptor Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from a cell line overexpressing human beta-1 and beta-2 adrenergic receptors.

-

Radioligand Binding: Incubate the cell membranes with a known radiolabeled beta-adrenergic receptor antagonist (e.g., ³H-CGP-12177).

-

Competition Assay: Perform competitive binding experiments by adding increasing concentrations of the test compound.

-

Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) and calculate the binding affinity (Ki) of the test compound.

Workflow for Pharmacological Screening

Caption: A streamlined workflow for the initial pharmacological evaluation of the target compound.

Conclusion

Navigating the Preclinical Pharmacokinetics of Epanolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). Understanding its pharmacokinetic profile in preclinical animal models is a cornerstone for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available, albeit limited, pharmacokinetic data of this compound in preclinical species. Due to the scarcity of specific quantitative data for this compound, this guide also presents comparative pharmacokinetic parameters of other relevant β-blockers, namely atenolol and propranolol, in rats and dogs. Furthermore, it details standardized experimental protocols for conducting pharmacokinetic studies and offers a visual representation of a typical study workflow.

Comparative Pharmacokinetics of β-Blockers in Preclinical Models

Table 1: Pharmacokinetic Parameters of Atenolol in Preclinical Models

| Species | Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |

| Dog | Intravenous | 200 mg | - | - | - | ~4.5 | - |

| Dog | Oral (solution) | 400 mg | 1-2 | 17 | 100 | 5-6 | ~100% |

| Dog | Oral (tablet) | 400 mg | 1-2 | 15 | 104 | 5-6 | ~100% |

| Rat | Oral | Not Specified | Not Specified | Not Specified | Increased in older rats | No significant change with age | Not Specified |

Table 2: Pharmacokinetic Parameters of Propranolol in Preclinical Models

| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |

| Dog | Intravenous | Not Specified | - | - | - | 1.5 | - |

| Dog | Oral | Not Specified | Not Specified | Not Specified | - | Prolonged vs. IV | 27% |

| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following sections detail standardized methodologies for conducting oral and intravenous pharmacokinetic studies in rats and dogs. These protocols are fundamental to generating reliable and reproducible pharmacokinetic data.

Pharmacokinetic Study in Rats (Oral Administration)

-

Animal Model: Male/Female Sprague-Dawley or Wistar rats, typically 8-10 weeks old, with a specified weight range. Animals are acclimatized for at least one week before the study.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Free access to standard chow and water.

-

Dosing: Animals are fasted overnight prior to dosing. The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[3][4]

Pharmacokinetic Study in Dogs (Intravenous Administration)

-

Animal Model: Male/Female Beagle dogs, typically 6-12 months old, with a specified weight range. Animals are acclimatized to the laboratory environment.

-

Housing: Housed in individual cages in a controlled environment with a regular light/dark cycle. Provided with standard dog food and water.

-

Dosing: The test compound is formulated in a sterile vehicle suitable for intravenous administration (e.g., saline). The formulation is administered as a bolus injection or a short infusion into a cephalic or saphenous vein at a specific dose.

-

Blood Sampling: Blood samples (approximately 1-2 mL) are collected from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an appropriate anticoagulant.

-

Sample Processing: Plasma is harvested after centrifugation and stored frozen at -80°C pending analysis.

-

Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathways and Logical Relationships

As this compound is a β1-adrenoceptor antagonist, its primary mechanism of action involves blocking the binding of endogenous catecholamines (epinephrine and norepinephrine) to β1-receptors, primarily in the heart. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The partial agonist activity of this compound means that it can also weakly stimulate these receptors, which may mitigate some of the adverse effects associated with full antagonists, such as excessive bradycardia.

Caption: Simplified mechanism of this compound action at the β1-adrenoceptor.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetic evaluation of this compound. While specific data for this compound in common preclinical models remains elusive in the public domain, the comparative data for other β-blockers and the detailed experimental protocols offer valuable guidance for researchers in the field of drug development. The visualized workflows further clarify the processes involved in generating and analyzing pharmacokinetic data. As with any preclinical research, adherence to ethical guidelines and rigorous scientific methodology is paramount for the successful translation of findings to clinical applications.

References

An In-depth Technical Guide to the Research Applications of C20H23N3O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications, pharmacology, and experimental methodologies related to the compound with the molecular formula C20H23N3O4, primarily identified as Epanolol. This compound is a selective beta-1 adrenoceptor partial agonist that has been investigated for its therapeutic potential in cardiovascular diseases.

Introduction to C20H23N3O4 (this compound)

This compound (chemical name: (±)-N-[2-[[3-(o-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(p-hydroxyphenyl)acetamide) is a second-generation beta-blocker that exhibits both antagonist and partial agonist (intrinsic sympathomimetic activity - ISA) properties at the β1-adrenergic receptor.[1] This dual mechanism of action distinguishes it from many other beta-blockers and has been the focus of extensive research, particularly in the treatment of angina pectoris and hypertension.[2] The compound reached phase II clinical trials, providing a solid foundation of clinical data for its pharmacological profile.[1]

Mechanism of Action: Selective β1-Adrenoceptor Partial Agonism

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart. By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, it reduces heart rate, myocardial contractility, and blood pressure, particularly during exercise.[1] This antagonist activity is beneficial in conditions like angina, where reducing myocardial oxygen demand is crucial.

Simultaneously, this compound possesses intrinsic sympathomimetic activity, meaning it can partially activate the β1-receptor. This partial agonism is thought to prevent the profound bradycardia and negative inotropic effects at rest that can be associated with pure antagonists.[1] The signaling pathway for β1-adrenergic receptors involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As a partial agonist, this compound modulates this pathway to a lesser extent than a full agonist like isoproterenol.

Caption: this compound's signaling pathway at the β1-adrenergic receptor.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration (Cmax) | 25.7 ± 17.0 ng/mL | Single 200 mg oral dose in elderly patients with angina | |

| 32.4 ± 20.9 ng/mL | Steady state (after 12 daily 200 mg oral doses) in elderly patients with angina | ||

| Time to Peak (Tmax) | 1.5 h | Single 200 mg oral dose in elderly patients with angina | |

| 1.2 h | Steady state (after 12 daily 200 mg oral doses) in elderly patients with angina | ||

| Terminal Phase Half-life (t1/2) | 17 h | After single and chronic 200 mg oral doses in elderly patients with angina | |

| Area Under the Curve (AUC 0-24h) | 59.0 ± 29.8 ng·h/mL | Single 200 mg oral dose in elderly patients with angina | |

| 78.4 ± 55.0 ng·h/mL | Steady state (after 12 daily 200 mg oral doses) in elderly patients with angina |

Table 2: Pharmacodynamic Effects of this compound in Clinical Trials

| Parameter | This compound | Comparator | Conditions | Reference |

| Resting Heart Rate (beats/min) | 72 ± 11 | Metoprolol: 64 ± 12 | 200 mg daily, 4-week crossover study in angina patients | |

| Resting Systolic BP (mmHg) | 143 ± 21 | Metoprolol: 137 ± 21 | 200 mg daily, 4-week crossover study in angina patients | |

| Resting Diastolic BP (mmHg) | 88 ± 10 | Metoprolol: 84 ± 11 | 200 mg daily, 4-week crossover study in angina patients | |

| Maximum Workload (W) | 134 ± 18 | Metoprolol: 133 ± 37 | 200 mg daily, 4-week crossover study in angina patients | |

| Reduction in Arterial Pressure at Rest | 5% | - | 10 months of treatment (mean 300 mg/day) in hypertensive patients | |

| Reduction in Arterial Pressure during Exercise | 10% | - | 10 months of treatment (mean 300 mg/day) in hypertensive patients | |

| 24h Ambulatory Blood Pressure (mmHg) | 137/97 | Atenolol: 128/91 | This compound (300 mg/day) vs. Atenolol (150 mg/day) in hypertensive patients |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of C20H23N3O4 (this compound) are provided below.

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound to β-adrenergic receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a binding buffer with a constant concentration of a radiolabeled β-adrenoceptor antagonist (e.g., [³H]CGP-12177) and a range of concentrations of this compound.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-adrenoceptor binding by quantifying the production of cAMP.

Methodology:

-

Cell Culture and Treatment: Cells expressing β1-adrenoceptors are cultured and then treated with varying concentrations of this compound in the presence or absence of a β-agonist like isoproterenol.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of cAMP produced at each concentration of this compound is plotted to generate a dose-response curve, from which parameters like EC50 (for agonist activity) and the degree of antagonism can be determined.

Clinical Trial Protocol for Angina Pectoris

The following outlines a typical study design for evaluating an anti-anginal agent like this compound.

Methodology:

-

Study Design: A randomized, double-blind, crossover or parallel-group study is often employed.

-

Patient Population: Patients with a documented history of stable angina pectoris are recruited.

-

Treatment: Patients receive a fixed daily dose of this compound (e.g., 200 mg) or a comparator drug (e.g., atenolol, metoprolol) for a specified period (e.g., 4 weeks).

-

Efficacy Endpoints:

-

Exercise Tolerance Test: Standardized exercise tests (e.g., bicycle ergometry) are performed at the beginning and end of each treatment period to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

-

Angina Attack Rate and Nitrate Consumption: Patients record the frequency of angina attacks and their use of sublingual nitroglycerin in a diary.

-

-

Safety and Tolerability Assessment: Adverse events are recorded throughout the study. Quality of life and patient well-being may be assessed using validated questionnaires.

-

Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of this compound with the comparator.

Conclusion

The compound C20H23N3O4, identified as this compound, has a well-documented profile as a selective β1-adrenoceptor partial agonist. Its research applications are primarily in the field of cardiovascular pharmacology, with clinical studies demonstrating its efficacy in treating angina pectoris and, to a lesser extent, hypertension. The unique combination of antagonist and partial agonist properties offers a distinct therapeutic profile that has been a subject of considerable scientific investigation. The methodologies outlined in this guide provide a framework for the continued study and evaluation of this and similar compounds in drug development.

References

Epanolol (CAS No. 86880-51-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol, with the CAS registry number 86880-51-5, is a selective beta-1 adrenergic receptor antagonist. It exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. This unique pharmacological profile distinguishes it from many other beta-blockers and has been the subject of significant research, particularly in the context of cardiovascular therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

This compound is chemically described as (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86880-51-5 | [1][2][3] |

| Molecular Formula | C20H23N3O4 | [1][2] |

| Molecular Weight | 369.42 g/mol | |

| IUPAC Name | (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide | |

| Synonyms | ICI 141292, Visacor |

Pharmacological Profile

This compound is a cardioselective beta-blocker, meaning it has a higher affinity for beta-1 adrenergic receptors, which are predominantly located in the heart, than for beta-2 adrenergic receptors found in the lungs and other tissues. A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-1 receptor, especially at rest, while acting as an antagonist during periods of high sympathetic tone, such as exercise.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Value | Species/System | Reference |

| pA2 (β1, atrial) | 8.42 | In vitro (Isoproterenol as agonist) | |

| pA2 (β2, tracheal) | 6.33 | In vitro (Isoproterenol as agonist) | |

| β1/β2 Selectivity Ratio | 123 | In vitro | |

| Intrinsic Activity | Approx. 20-25% of isoprenaline | Animal models |

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound has been investigated in various populations. The data indicates that it is absorbed orally and undergoes metabolism.

Pharmacokinetic Parameters

| Parameter | Value | Population | Dosing | Reference |

| Bioavailability | ~7-8% | Healthy young volunteers | 200 mg oral tablet (fasting) | |

| Time to Peak Plasma Concentration (Tmax) | ~1-1.5 hours | Healthy young volunteers | 200 mg oral | |

| Terminal Phase Half-life (t½) | ~20 hours | Healthy young volunteers | 200 mg oral | |

| Plasma Clearance | 2.1 L/min | Healthy young volunteers | 5 mg intravenous | |

| Peak Plasma Concentration (Cmax) | 25.7 ± 17.0 ng/mL | Elderly patients with angina | Single 200 mg oral dose | |

| Steady-State Peak Plasma Concentration (Cmax) | 32.4 ± 20.9 ng/mL | Elderly patients with angina | Chronic 200 mg oral dosing |

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

This compound exerts its effects by modulating the signaling pathway of the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). As a partial agonist, its interaction with the receptor is complex, leading to both agonistic and antagonistic effects depending on the physiological context.

Signaling Pathway Diagram

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of this compound.

Experimental Protocols

Determination of Receptor Binding Affinity and Selectivity (Radioligand Binding Assay)

This protocol describes a general method for determining the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

1. Membrane Preparation:

-

Tissues rich in the target receptors (e.g., heart ventricles for beta-1, lung parenchyma for beta-2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or a selective radioligand).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The membrane preparation.

-

-

For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is added to a set of wells.

-

The plates are incubated to allow binding to reach equilibrium.

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for Radioligand Binding Assay.

Plausible Synthesis of this compound

While a specific detailed protocol from a primary source was not identified in the literature search, a plausible synthetic route can be constructed based on the known synthesis of similar beta-blockers and acetamide derivatives. The synthesis would likely involve the reaction of a substituted phenoxypropanolamine intermediate with an appropriate acetamide precursor.

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

-

4-Hydroxyphenylacetic acid is esterified (e.g., with methanol and a catalytic amount of sulfuric acid) to form methyl 4-hydroxyphenylacetate.

-

The resulting ester is then reacted with an excess of ethylenediamine to yield N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane

-

2-Cyanophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate.

Step 3: Coupling Reaction to form this compound

-

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide from Step 1 is reacted with 1-(2-cyanophenoxy)-2,3-epoxypropane from Step 2 in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature. The nucleophilic amine of the acetamide derivative attacks the epoxide ring of the cyanophenoxypropane derivative, leading to the formation of this compound.

Step 4: Purification

-

The final product is purified by recrystallization from a suitable solvent to obtain this compound of high purity.

Plausible Synthesis Workflow Diagram

References

- 1. jmedchem.com [jmedchem.com]

- 2. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of this compound (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Epanolol Enantiomers: A Technical Guide to Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Epanolol and Stereoisomerism

This compound is a β1-selective adrenoceptor partial agonist. Its chemical structure contains an asymmetric carbon atom, leading to the existence of two enantiomers: (S)-epanolol and (R)-epanolol. In the pharmaceutical industry, it is common for chiral drugs like β-blockers to be marketed as racemic mixtures, containing equal amounts of both enantiomers.[2] However, the pharmacological activity of these enantiomers can differ significantly. For β-blockers, the S(-)-enantiomer is generally responsible for the vast majority of the β-adrenergic receptor blocking activity.[3] The S:R activity ratio for β-blockers can range from 33 to 530, highlighting the profound impact of stereochemistry on pharmacological effect.

Quantitative Data on this compound Activity

While specific quantitative data comparing the β1-receptor affinity and functional activity of the individual (S)- and (R)-enantiomers of this compound are not available in the reviewed literature, data for racemic this compound and the general stereoselectivity of β-blockers provide a strong basis for understanding its likely properties.

Table 1: Pharmacological Data for Racemic this compound

| Parameter | Value | Species/Tissue | Agonist | Reference |

| pA2 at β1-adrenoceptors | 8.42 | Guinea Pig Atria | Isoproterenol | |

| pA2 at β2-adrenoceptors | 6.33 | Guinea Pig Trachea | Isoproterenol | |

| β1-selectivity ratio | 123 | - | - |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The β1-selectivity ratio is calculated from the affinity for β1 versus β2 receptors.

Based on the established pharmacology of β-blockers, it is highly probable that the β1-blocking activity of this compound resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is expected to have significantly lower affinity for the β1-adrenergic receptor.

Experimental Protocols

Chiral Separation of this compound Enantiomers

A critical step in evaluating the specific activity of each enantiomer is their separation from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose. While a specific, validated method for this compound was not found, the following protocol is based on established methods for separating other β-blocker enantiomers, such as propranolol and atenolol.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD, or similar cellulose- or amylose-based column)

-

Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)

-

Racemic this compound standard

-

(S)-epanolol and (R)-epanolol reference standards (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like β-blockers. A typical starting mobile phase could be n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

-

Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or other suitable chiral column)

-

Mobile Phase: n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The elution order would need to be confirmed using pure enantiomer standards.

-

Optimization: Adjust the mobile phase composition (ratio of hexane to alcohol and concentration of diethylamine) and flow rate to achieve optimal separation (baseline resolution with reasonable retention times).

Diagram 1: Experimental Workflow for Chiral Separation of this compound

Caption: Workflow for the separation of this compound enantiomers using chiral HPLC.

In Vitro Assessment of β1-Adrenergic Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Principle: The ability of the (S)- and (R)-enantiomers of this compound to displace a radiolabeled ligand that specifically binds to β1-adrenergic receptors is measured.

Materials:

-

Membrane preparations from cells expressing human β1-adrenergic receptors

-

Radioligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol)

-

(S)-epanolol and (R)-epanolol

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either (S)-epanolol or (R)-epanolol in the incubation buffer.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the this compound enantiomer. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for Intrinsic Sympathomimetic Activity (ISA)

The partial agonist activity of this compound enantiomers can be assessed by measuring their ability to stimulate a downstream signaling molecule, such as cyclic AMP (cAMP), in the absence and presence of a full agonist.

Principle: The ability of (S)- and (R)-epanolol to stimulate adenylyl cyclase and increase intracellular cAMP levels is measured in cells expressing β1-adrenergic receptors.

Materials:

-

Cells expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells)

-

(S)-epanolol and (R)-epanolol

-

Isoproterenol (a full β-agonist)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions.

-

Stimulation: Treat the cells with varying concentrations of (S)-epanolol, (R)-epanolol, or isoproterenol for a defined period. To assess antagonist activity, pre-incubate the cells with the this compound enantiomers before adding isoproterenol.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Activity: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) for each enantiomer. The ISA is often expressed as a percentage of the maximal response to a full agonist like isoproterenol.

-

Antagonist Activity: Plot the response to the full agonist (isoproterenol) in the presence of different concentrations of the this compound enantiomers to determine the pA2 value.

-

Signaling Pathways

This compound exerts its effects by modulating the β1-adrenergic receptor signaling pathway. As a partial agonist, it can both weakly activate this pathway and competitively inhibit its activation by full agonists like norepinephrine and epinephrine.

Diagram 2: β1-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the β1-adrenergic receptor.

Mechanism of Partial Agonism:

Full agonists, like norepinephrine, induce a conformational change in the β1-adrenergic receptor that leads to maximal activation of the Gs protein and a robust downstream signal. Partial agonists, like this compound, also bind to the receptor but induce a different, less pronounced conformational change. This results in a submaximal activation of the Gs protein and a weaker downstream signal. When both a full agonist and a partial agonist are present, they compete for the same binding site. Because the partial agonist occupies the receptor without inducing a maximal response, it effectively antagonizes the action of the full agonist.

Diagram 3: Logical Relationship of Full vs. Partial Agonism

Caption: Logical flow of full versus partial agonist action at the β1-receptor.

Conclusion

This compound's unique pharmacological profile as a β1-selective partial agonist makes it a valuable therapeutic agent. While direct comparative data on its enantiomers are scarce, the established principles of stereochemistry in β-blocker pharmacology strongly suggest that the (S)-enantiomer is the primary contributor to its β-blocking effects. The experimental protocols outlined in this guide provide a framework for the chiral separation and detailed pharmacological characterization of (S)- and (R)-epanolol. A thorough understanding of the stereospecific properties of this compound is crucial for optimizing its therapeutic use and for the development of future β-blocker medications with improved efficacy and safety profiles. Further research is warranted to isolate and definitively quantify the specific activities of each this compound enantiomer.

References

Methodological & Application

Epanolol: Dosage and Administration in Clinical Trials - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It has been investigated for the management of cardiovascular conditions, primarily stable angina pectoris and hypertension.[1][3] Its mechanism of action involves blocking the effects of catecholamines like adrenaline and noradrenaline at β1-receptors in the heart, leading to a decrease in heart rate and contractility.[1] This reduces myocardial oxygen demand, which is beneficial in treating angina. The partial agonist activity of this compound means that while it blocks the effects of catecholamines, it also mildly stimulates the β1-receptors. This property may result in fewer side effects, such as severe bradycardia, compared to β-blockers without ISA.

These application notes provide a summary of the dosage and administration of this compound in key clinical trials, along with detailed protocols for representative studies.

Data Presentation

Table 1: this compound Dosage Regimens in Clinical Trials for Angina Pectoris

| Study Type | Dosage(s) Investigated | Frequency | Patient Population | Key Findings | Reference(s) |

| Dose-Finding | 100 mg, 200 mg, 300 mg, 400 mg | Once Daily | Patients with stable angina pectoris | 200 mg was identified as an effective dose, significantly reducing angina attack rate and increasing exercise duration. | |

| Long-Term Efficacy | 200 mg | Once Daily | Patients with stable angina pectoris | Efficacy was maintained over a 12-month period without evidence of tachyphylaxis. | |

| Comparative vs. Atenolol | 200 mg | Once Daily | Middle-aged patients with stable angina pectoris | This compound was as effective as atenolol (100 mg once daily) in reducing angina attacks and improving exercise performance, but was better tolerated. | |

| Comparative vs. Metoprolol | 200 mg | Once Daily | Patients with stable angina pectoris | This compound showed similar efficacy to metoprolol (200 mg daily) in improving exercise tolerance. |

Table 2: Pharmacokinetic Parameters of this compound in Clinical Trials

| Parameter | Value (mean ± SD) | Dosage | Patient Population | Reference(s) |

| Peak Plasma Concentration (Cmax) - Single Dose | 25.7 ± 17.0 ng/mL | 200 mg | Elderly patients with stable angina | |

| Peak Plasma Concentration (Cmax) - Steady State | 32.4 ± 20.9 ng/mL | 200 mg once daily (after 12 days) | Elderly patients with stable angina | |

| Time to Peak Plasma Concentration (Tmax) - Single Dose | 1.5 h | 200 mg | Elderly patients with stable angina | |

| Time to Peak Plasma Concentration (Tmax) - Steady State | 1.2 h | 200 mg once daily (after 12 days) | Elderly patients with stable angina | |

| Terminal Phase Half-Life (t½) | 17 h | 200 mg | Elderly patients with stable angina | |

| Area Under the Curve (AUC to 24h) - Single Dose | 59.0 ± 29.8 ng·h/mL | 200 mg | Elderly patients with stable angina | |

| Area Under the Curve (AUC to 24h) - Steady State | 78.4 ± 55.0 ng·h/mL | 200 mg once daily (after 12 days) | Elderly patients with stable angina |

Experimental Protocols

Protocol 1: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study of this compound in Patients with Stable Angina Pectoris

1. Study Objective: To determine the effective and safe dose of once-daily this compound in reducing anginal symptoms and improving exercise tolerance in patients with stable angina pectoris.

2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Patient Population:

- Inclusion Criteria:

- Male and female patients, aged 18-75 years.

- Confirmed diagnosis of stable angina pectoris for at least 3 months.

- Reproducible exercise-induced angina, demonstrated by a positive exercise tolerance test (ETT).

- Willing and able to provide written informed consent.

- Exclusion Criteria:

- Unstable angina, recent myocardial infarction (within 3 months), or coronary artery bypass surgery.

- Significant valvular heart disease, uncontrolled heart failure, or arrhythmias.

- Hypotension (systolic blood pressure < 90 mmHg) or severe bradycardia (heart rate < 50 bpm).

- Use of other beta-blockers, calcium channel blockers, or long-acting nitrates within a specified washout period.

- Severe renal or hepatic impairment.

4. Study Procedures:

- Screening and Run-in Period (2 weeks): Patients will undergo a washout of their current anti-anginal medications (except for short-acting nitrates for acute attacks). A placebo will be administered to all patients to establish baseline angina frequency and exercise tolerance. Two qualifying ETTs will be performed.

- Randomization: Eligible patients will be randomly assigned in a 1:1:1:1:1 ratio to one of five treatment groups: this compound 100 mg, 200 mg, 300 mg, 400 mg, or placebo, taken once daily for 4 weeks.

- Assessments:

- Primary Efficacy Endpoint: Change from baseline in total exercise duration at the end of the 4-week treatment period.

- Secondary Efficacy Endpoints:

- Time to onset of angina during ETT.

- Time to 1mm ST-segment depression during ETT.

- Weekly angina attack rate (recorded in patient diaries).

- Weekly consumption of short-acting nitrates.

- Safety Assessments: Monitoring of adverse events, vital signs (heart rate and blood pressure at rest and during exercise), 12-lead ECGs, and standard laboratory safety tests at each visit.

5. Statistical Analysis: The primary efficacy variable will be analyzed using an analysis of covariance (ANCOVA) with baseline exercise duration as a covariate. Pairwise comparisons between each this compound dose group and the placebo group will be performed.

Protocol 2: A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Efficacy and Tolerability of this compound versus Atenolol in Patients with Stable Angina Pectoris

1. Study Objective: To compare the efficacy and tolerability of once-daily this compound with once-daily atenolol in patients with stable angina pectoris over a one-year treatment period.

2. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

3. Patient Population: Similar inclusion and exclusion criteria as in Protocol 1, with patients having a diagnosis of stable angina pectoris.

4. Study Procedures:

- Screening and Run-in Period (2 weeks): As described in Protocol 1.

- Randomization: Eligible patients will be randomly assigned in a 1:1 ratio to receive either this compound 200 mg once daily or atenolol 100 mg once daily.

- Treatment Duration: 12 months.

- Assessments:

- Efficacy Endpoints:

- Angina attack rate and nitrate consumption (recorded in patient diaries).

- Exercise performance (total exercise time, time to angina) assessed by ETT at baseline, 3, 6, and 12 months.

- Tolerability and Safety Endpoints:

- Incidence and severity of adverse events.

- Patient well-being assessed by visual analogue scales (e.g., for activity, energy, warm extremities).

- Vital signs (resting heart rate and blood pressure).

- Standard laboratory safety tests.

5. Statistical Analysis: The primary efficacy endpoints will be compared between the two treatment groups using appropriate statistical tests for continuous and categorical data (e.g., t-tests or ANCOVA for exercise parameters, and non-parametric tests for angina attack rates).

Visualizations

Signaling Pathway of this compound at the β1-Adrenergic Receptor

Caption: this compound acts as a partial agonist at the β1-adrenergic receptor.

Experimental Workflow for a Dose-Finding Clinical Trial

Caption: Workflow of a randomized, placebo-controlled dose-finding trial.

References

Animal Models for Studying Epanolol's Effects on the Heart: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanolol is a selective beta-1 adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This unique pharmacological profile suggests that this compound can effectively block the detrimental effects of excessive catecholamine stimulation on the heart, while also providing a baseline level of sympathomimetic support. These characteristics make it a subject of interest for cardiovascular research, particularly in the context of hypertension and angina pectoris. This document provides detailed application notes and protocols for utilizing various animal models to investigate the cardiac effects of this compound.

Mechanism of Action

This compound primarily acts by competitively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. Its intrinsic sympathomimetic activity allows it to partially stimulate these receptors, which may mitigate some of the negative side effects associated with pure beta-blockers, such as profound bradycardia or a significant reduction in cardiac output at rest.

Signaling Pathway

The primary signaling pathway affected by this compound is the beta-adrenergic signaling cascade in cardiomyocytes.

Figure 1: this compound's interaction with the beta-adrenergic signaling pathway.

Animal Models

The selection of an appropriate animal model is crucial for studying the cardiac effects of this compound. The most commonly used models in cardiovascular research for beta-blockers include canines and rodents (rats).

Canine Models

Dogs are a suitable model due to their cardiovascular physiology being closely comparable to humans. They are often used for in-depth hemodynamic and electrophysiological studies.

Rodent Models (Rats)

Rats are a cost-effective and widely used model for initial screening and dose-ranging studies. Conscious, unrestrained rat models with telemetry implants are particularly valuable for assessing hemodynamic parameters without the confounding effects of anesthesia.

Experimental Protocols

In Vivo Hemodynamic Assessment in Conscious Dogs

This protocol is designed to evaluate the effects of this compound on key hemodynamic parameters in a conscious state, providing data that is more reflective of the clinical setting.

Workflow:

Figure 2: Workflow for in vivo hemodynamic assessment in conscious dogs.

Detailed Methodology:

-

Animal Model: Adult Beagle dogs (male or female) weighing between 10-15 kg.

-

Surgical Preparation:

-

Anesthetize the animal using an appropriate anesthetic regimen (e.g., induction with propofol and maintenance with isoflurane).

-

Surgically implant a telemetry device capable of measuring arterial blood pressure and a lead II electrocardiogram (ECG). The catheter of the telemetry device is typically inserted into a femoral or carotid artery.

-

Allow a minimum of a 7-day recovery period to ensure the animal has returned to a normal physiological state.

-

-

Experimental Procedure:

-

Acclimatize the conscious, unrestrained dog to the study environment.

-

Record baseline hemodynamic data for at least 30 minutes. This includes heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

-

Administer this compound. For intravenous (IV) administration, a dose range of 0.1 to 1.0 mg/kg can be explored. For oral (PO) administration, a dose of 2-5 mg/kg can be used.

-

Continuously monitor and record hemodynamic parameters for a predefined period (e.g., 2-4 hours for IV, 24 hours for PO).

-

-

Data Analysis:

-

Calculate the change in HR, SBP, DBP, and MAP from the pre-dose baseline at various time points post-administration.

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of this compound's effects.

-

Quantitative Data Summary (Hypothetical Data Based on Typical Beta-Blocker Effects):

| Parameter | Baseline (Mean ± SD) | This compound (0.5 mg/kg IV) - 30 min post-dose (Mean ± SD) | % Change |

| Heart Rate (bpm) | 95 ± 10 | 75 ± 8 | -21% |

| Systolic Blood Pressure (mmHg) | 130 ± 15 | 110 ± 12 | -15% |

| Diastolic Blood Pressure (mmHg) | 80 ± 10 | 70 ± 8 | -12.5% |

| Mean Arterial Pressure (mmHg) | 97 ± 12 | 83 ± 9 | -14.4% |

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol is suitable for more invasive measurements and for establishing dose-response relationships.

Workflow:

Figure 3: Workflow for in vivo hemodynamic assessment in anesthetized rats.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Surgical Preparation:

-

Anesthetize the rat with urethane (1.25 g/kg, intraperitoneally).

-

Cannulate the right carotid artery with a polyethylene catheter connected to a pressure transducer for continuous blood pressure and heart rate monitoring.

-

Cannulate the left jugular vein for intravenous drug administration.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for approximately 20 minutes after surgery.

-

Record baseline hemodynamic data.

-

Administer this compound intravenously in a cumulative dose-response manner (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).

-

Allow a sufficient equilibration period between doses (e.g., 5-10 minutes).

-

Record the hemodynamic response after each dose.

-

-

Data Analysis:

-

Calculate the percentage change from baseline for heart rate and mean arterial pressure at each dose.

-

Construct dose-response curves to determine the potency (ED50) of this compound.

-

Quantitative Data Summary (Hypothetical Data):

| This compound Dose (mg/kg IV) | % Decrease in Heart Rate (Mean ± SEM) | % Decrease in Mean Arterial Pressure (Mean ± SEM) |

| 0.01 | 5 ± 1.2 | 3 ± 0.8 |

| 0.03 | 12 ± 2.5 | 8 ± 1.5 |

| 0.1 | 25 ± 3.1 | 15 ± 2.2 |

| 0.3 | 38 ± 4.0 | 25 ± 3.1 |

| 1.0 | 45 ± 4.5 | 35 ± 3.8 |

Isolated Langendorff Perfused Rat Heart

This ex vivo model allows for the direct assessment of this compound's effects on myocardial contractility and heart rate, independent of systemic neurohumoral influences.

Workflow:

Figure 4: Workflow for the isolated Langendorff perfused rat heart experiment.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats (300-350 g).

-

Heart Preparation:

-

Anesthetize the rat and administer heparin (500 IU, intraperitoneally).

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit (K-H) solution.

-

Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) K-H solution at 37°C and a constant pressure (e.g., 70-80 mmHg).

-

Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular pressure isovolumetrically.

-

-

Experimental Procedure:

-

Allow the heart to stabilize for 20-30 minutes.

-

Record baseline left ventricular developed pressure (LVDP = peak systolic pressure - end-diastolic pressure) and heart rate.

-

Introduce this compound into the K-H solution at increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Allow for a 10-15 minute equilibration period at each concentration.

-

Record the steady-state LVDP and heart rate at each concentration.

-

-

Data Analysis:

-

Express the changes in LVDP and heart rate as a percentage of the baseline values.

-

Construct concentration-response curves to determine the IC50 for the negative inotropic and chronotropic effects.

-

Quantitative Data Summary (Hypothetical Data):

| This compound Concentration (M) | % Decrease in LVDP (Mean ± SEM) | % Decrease in Heart Rate (Mean ± SEM) |

| 10⁻⁹ | 2 ± 0.5 | 1 ± 0.3 |

| 10⁻⁸ | 10 ± 1.8 | 8 ± 1.1 |

| 10⁻⁷ | 28 ± 3.5 | 22 ± 2.9 |

| 10⁻⁶ | 55 ± 5.1 | 48 ± 4.2 |

| 10⁻⁵ | 75 ± 6.2 | 68 ± 5.5 |

Cardiac Electrophysiology in Anesthetized Dogs

This protocol is used to investigate the effects of this compound on the electrical properties of the heart, including conduction and refractoriness.

Workflow:

Figure 5: Workflow for a cardiac electrophysiology study in anesthetized dogs.

Detailed Methodology:

-

Animal Model: Adult mongrel dogs of either sex.

-

Surgical Preparation:

-

Anesthetize the dog (e.g., with pentobarbital sodium).

-

Under fluoroscopic guidance, introduce multipolar electrode catheters into the right atrium and right ventricle via the femoral or jugular veins.

-

-

Experimental Procedure:

-

Perform baseline electrophysiological studies using programmed electrical stimulation. This includes measurement of:

-

Sinus node recovery time (SNRT)

-

Atrioventricular (AV) nodal conduction time (AH interval)

-

His-Purkinje conduction time (HV interval)

-

Atrial effective refractory period (AERP)

-

Ventricular effective refractory period (VERP)

-

-

Administer this compound intravenously (e.g., a bolus of 0.5 mg/kg followed by a continuous infusion).

-

Repeat the electrophysiological measurements at specified time points after drug administration (e.g., 15, 30, and 60 minutes).

-

-

Data Analysis:

-

Compare the pre- and post-Epanolol electrophysiological parameters to determine the drug's effect on cardiac conduction and refractoriness.

-

Quantitative Data Summary (Hypothetical Data):

| Electrophysiological Parameter | Baseline (Mean ± SD) | This compound (0.5 mg/kg IV) (Mean ± SD) |

| Sinus Node Recovery Time (ms) | 550 ± 50 | 650 ± 60 |

| AH Interval (ms) | 70 ± 8 | 85 ± 10 |

| HV Interval (ms) | 40 ± 5 | 42 ± 5 |

| Atrial Effective Refractory Period (ms) | 150 ± 15 | 170 ± 18 |

| Ventricular Effective Refractory Period (ms) | 180 ± 20 | 200 ± 22 |

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's cardiac effects. The choice of model and experimental design should be tailored to the specific research questions being addressed. By systematically investigating the hemodynamic, inotropic, chronotropic, and electrophysiological properties of this compound in these models, researchers can gain a comprehensive understanding of its cardiovascular profile and potential therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Epanolol Solution Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol in solution. The following information is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

A1: Like many pharmaceuticals, the stability of this compound in solution can be influenced by several factors, including:

-

pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation-related impurities.

-

Excipients: In formulated products, interactions with excipients can potentially degrade the active pharmaceutical ingredient (API).[1]

Q2: I am observing a rapid loss of this compound potency in my solution. What could be the cause?

A2: Rapid potency loss could be due to one or more of the stress factors mentioned above. First, review your solution preparation and storage conditions.

-

Check the pH: Ensure the pH of your solution is within a stable range for this compound. For many beta-blockers, extreme pH conditions (highly acidic or alkaline) can cause rapid hydrolysis.[2]

-

Control the Temperature: Store your this compound solutions at the recommended temperature. Avoid exposure to high temperatures unless conducting a specific stress test.

-

Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, beta-blockers with a phenoxypropanolamine structure can undergo predictable degradation pathways. Common degradation products may arise from:

-

Hydrolysis of the ether linkage.

-

Oxidation of the secondary alcohol or the amine group.

-

Photodegradation leading to cleavage and rearrangement of the molecule.[3]

It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your stability studies.

| Problem | Possible Cause | Recommended Action |

| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the new peaks correspond to them. Ensure your HPLC method is stability-indicating. |

| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |

| Precipitation of this compound in solution | Poor solubility at the current pH or temperature. | Check the solubility profile of this compound. You may need to adjust the pH of the solution or use a co-solvent. Ensure the storage temperature is appropriate to maintain solubility. |

| Interaction with other components in the solution. | If working with a formulation, investigate potential incompatibilities between this compound and excipients. | |

| Inconsistent stability results | Variability in experimental conditions. | Ensure that pH, temperature, light exposure, and solution preparation methods are consistent across all experiments. |

| Issues with the analytical method. | Validate your analytical method for precision, accuracy, and linearity to ensure reliable quantification. |

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 1 hour).[2]

-

Neutralize the solution with an appropriate amount of 0.1 N NaOH.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the solution at 60°C for a specified period (e.g., 1 hour).

-

Neutralize the solution with an appropriate amount of 0.1 N HCl.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Thermal Degradation:

-

Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).

-

Allow the solution to cool to room temperature.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., exposure to UV light for a specified duration).

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Dilute both the exposed and control samples to a final concentration suitable for HPLC analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

-

Data Presentation

Table 1: Summary of Degradation for Structurally Related Beta-Blockers

| Stress Condition | Beta-Blocker | Observation | Reference |

| Acid Hydrolysis (0.1N HCl, 60°C, 1h) | Bisoprolol Fumarate | ~15.62% degradation | |

| Alkaline Hydrolysis (0.1N NaOH, 60°C, 1h) | Bisoprolol Fumarate | ~12.74% degradation | |

| Oxidative (3% H₂O₂, RT, 24h) | Bisoprolol Fumarate | ~23.25% degradation | |

| Thermal (70°C, 48h) | Bisoprolol Fumarate | ~10.65% degradation | |

| Photolytic (UV light) | Bisoprolol Fumarate | ~14.39% degradation | |

| Photodegradation (pH 7) | Atenolol | Half-life of 56.3 - 81.4 days | |

| Photodegradation (pH 7) | Metoprolol | Half-life of 29.6 - 78.2 days | |

| Photodegradation (pH 7) | Propranolol | Half-life of 5.7 - 28.5 days |

Visualizations

Signaling Pathway

This compound is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This means that while it blocks the effects of potent agonists like norepinephrine, it can also weakly activate the receptor. The diagram below illustrates a simplified signaling pathway for a β1-adrenergic receptor.

Caption: Simplified signaling pathway of a β1-adrenergic receptor.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting this compound stability issues.

Caption: Troubleshooting workflow for this compound solution stability.

References

- 1. Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Epanolol Dosage and Managing Adverse Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol. The information provided is intended to assist in optimizing experimental design and managing potential adverse effects to ensure data integrity and subject safety.

Frequently Asked Questions (FAQs)

Q1: What is the established optimal dose of this compound from clinical studies?

A dose-finding study evaluating 100 mg, 200 mg, 300 mg, and 400 mg once-daily doses of this compound identified 200 mg as the effective dose.[1] This dosage was found to significantly reduce angina attack rates and improve exercise duration and work output, and was subsequently used in long-term efficacy and safety studies.[1]

Q2: What are the most common adverse effects observed during this compound experiments?

Common adverse effects associated with this compound are typical of beta-blockers and include dizziness, fatigue, and gastrointestinal issues such as nausea.[2][3]

Q3: Are there any serious adverse effects associated with this compound?

While less common, serious adverse effects can occur and may include bradycardia (a slow heart rate) and hypotension (low blood pressure).[3] In patients with pre-existing respiratory conditions, bronchospasm may be a concern.

Q4: How does the adverse effect profile of this compound compare to other beta-blockers?

Clinical trials have suggested that this compound has a favorable safety profile that compares well with placebo and other antianginal therapies. Some studies have indicated that this compound may be better tolerated than other beta-blockers like atenolol, with fewer reports of adverse reactions.

Q5: What is the mechanism of action of this compound?

This compound is a selective beta-1 adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity). It competitively blocks beta-1 adrenergic receptors, primarily in the heart, reducing the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and myocardial contractility, thereby reducing blood pressure and myocardial oxygen demand.

Troubleshooting Guides

Issue 1: Subject experiences dizziness or fatigue during the experiment.

-

Possible Cause: These are common adverse effects of beta-blockade, potentially due to a reduction in heart rate and blood pressure.

-

Troubleshooting Steps:

-

Monitor Vital Signs: Immediately assess the subject's heart rate and blood pressure to determine if they are within an acceptable range as defined by the study protocol.

-

Assess Severity: Determine the severity of the symptoms. Mild dizziness or fatigue may be transient.

-

Consider Dosage Adjustment: If symptoms are persistent or moderate to severe, a reduction in the this compound dosage may be warranted in subsequent experiments, as per the protocol guidelines.

-

Review Concomitant Medications: Ensure the subject is not taking other medications that could potentiate the hypotensive or bradycardic effects of this compound.

-

Issue 2: Unexpectedly low heart rate (bradycardia) is observed.

-

Possible Cause: this compound's primary mechanism of action is to reduce heart rate. An excessive response can lead to significant bradycardia.

-

Troubleshooting Steps:

-

Confirm Bradycardia: Verify the heart rate measurement.

-

Assess for Symptoms: Check for symptoms of hypoperfusion, such as dizziness, lightheadedness, or syncope.

-

Follow Protocol for Adverse Event Management: If the subject is symptomatic or the heart rate falls below the protocol-defined threshold, immediate intervention may be required. This can include discontinuing the drug for the current experiment and administering supportive care.

-

Dosage Review: For future experiments with the same subject, a lower starting dose or slower titration schedule should be considered.

-

Issue 3: Subject's blood pressure drops significantly below baseline (hypotension).

-

Possible Cause: As a beta-blocker, this compound can cause a decrease in blood pressure.

-

Troubleshooting Steps:

-

Verify Blood Pressure Reading: Ensure the accuracy of the blood pressure measurement.

-

Evaluate for Symptoms: Assess for signs of hypotension, such as blurred vision, confusion, or weakness.

-

Supportive Measures: If the subject is symptomatic, have them lie down with their feet elevated, if appropriate for the experimental setting.

-

Dosage and Concomitant Medications Review: Re-evaluate the this compound dosage and any other medications that could contribute to hypotension.

-

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (200 mg) in Elderly Patients with Stable Angina Pectoris

| Parameter | Mean ± SD |

| Peak Plasma Concentration (Cmax) - Single Dose | 25.7 ± 17.0 ng/mL |

| Peak Plasma Concentration (Cmax) - Steady State | 32.4 ± 20.9 ng/mL |

| Time to Peak Plasma Concentration (Tmax) - Single Dose | 1.5 h |

| Time to Peak Plasma Concentration (Tmax) - Steady State | 1.2 h |

| Area Under the Curve (AUC to 24h) - Single Dose | 59.0 ± 29.8 ng·h/mL |

| Area Under the Curve (AUC to 24h) - Steady State | 78.4 ± 55.0 ng·h/mL |

| Terminal Phase Half-Life (t½) | 17 h |

Data from a study involving 13 elderly patients. There was wide inter-individual variation in pharmacokinetic parameters.

Table 2: Hemodynamic Effects of this compound in Patients with Essential Hypertension

| Parameter | Acute Effect (First dose of 200 mg) | Long-term Effect (Mean dose of 300 mg/day for 10 months) |

| At Rest | ||